molecular formula C10H12N2O3 B13542527 2-[(4-Aminobenzoyl)amino]propanoic acid CAS No. 7496-58-4

2-[(4-Aminobenzoyl)amino]propanoic acid

Cat. No.: B13542527
CAS No.: 7496-58-4
M. Wt: 208.21 g/mol
InChI Key: FQXSZRCYDSJYFM-UHFFFAOYSA-N
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Description

Significance within Amino Acid Conjugate Chemistry

Amino acid conjugates are of considerable importance in the field of chemistry. The conjugation of amino acids to other molecules can significantly alter their properties, such as solubility, stability, and bioavailability. This strategy is often employed to enhance the therapeutic potential of drugs or to create targeted drug delivery systems. The amino acid portion of the conjugate can interact with specific transporters or receptors in the body, facilitating the uptake of the attached molecule into cells.

Overview of Benzoyl-Amino Acid Scaffolds in Academic Research

Benzoyl-amino acid scaffolds are a well-studied class of compounds in academic and industrial research. The benzoyl group, a benzene (B151609) ring attached to a carbonyl group, when conjugated to an amino acid, creates a rigid and versatile structure. This scaffold has been explored for a wide range of biological activities.

Research into benzoyl-amino acid derivatives has revealed their potential in various therapeutic areas. For instance, a 1979 study published in the Journal of Pharmaceutical Sciences investigated a series of N-benzoyl derivatives of amino acids and their analogs as growth inhibitors in a microbial antitumor screen. This research highlighted the potential of these compounds in the development of new therapeutic agents.

Historical Perspective of 2-[(4-Aminobenzoyl)amino]propanoic Acid in Chemical Literature

While specific historical records for this compound are not extensively documented in early chemical literature, the broader history of its constituent parts, p-aminobenzoic acid (PABA) and amino acid derivatives, provides context. PABA has been recognized as a chemical entity since 1863 and has been studied for its vitamin-like properties since 1939. nih.gov The synthesis of p-aminobenzoyl peptides was a subject of research in the latter half of the 20th century, with methods for their preparation being developed. For instance, a 1978 patent describes a process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid, showcasing the interest in this class of compounds for industrial applications. justia.com The synthesis of N-acyl amino acids, the broader class to which this compound belongs, has been a fundamental aspect of organic and medicinal chemistry for many decades, with various methods being developed and refined over time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7496-58-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-[(4-aminobenzoyl)amino]propanoic acid

InChI

InChI=1S/C10H12N2O3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

FQXSZRCYDSJYFM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 2 4 Aminobenzoyl Amino Propanoic Acid

Classical Organic Synthesis Approaches

Traditional solution-phase chemistry provides several reliable, albeit sometimes multi-step, pathways for the synthesis of 2-[(4-Aminobenzoyl)amino]propanoic acid. These methods often involve the use of protecting groups and coupling reagents to ensure regioselectivity and high yields.

Multi-Step Reaction Pathways for Aminobenzoyl Conjugation

A common and effective strategy for the synthesis of this compound involves a multi-step sequence that begins with a protected or precursor form of the 4-aminobenzoyl group. This is to prevent unwanted side reactions involving the reactive amino group.

A representative pathway utilizes p-nitrobenzoic acid as the starting material. The nitro group serves as a precursor to the amino group, which can be introduced in the final step of the synthesis. The general sequence is as follows:

Activation of the Carboxylic Acid: p-Nitrobenzoic acid is first converted into a more reactive species, such as an acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation: The resulting p-nitrobenzoyl chloride is then reacted with L-alanine (or its ester derivative, such as methyl alaninate, to improve solubility and reactivity) in the presence of a base to neutralize the HCl byproduct. This step forms the amide bond, yielding N-(4-nitrobenzoyl)-alanine.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This transformation is commonly carried out using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.

This multi-step approach is advantageous as it avoids the need for protecting the amino group of 4-aminobenzoic acid, which would add extra steps of protection and deprotection to the synthesis.

StepReactantsReagentsProduct
1p-Nitrobenzoic acidThionyl chloride (SOCl₂)p-Nitrobenzoyl chloride
2p-Nitrobenzoyl chloride, L-AlanineBase (e.g., NaOH or triethylamine)N-(4-nitrobenzoyl)-alanine
3N-(4-nitrobenzoyl)-alanineH₂/Pd-C or SnCl₂/HClThis compound

Acylation Reactions Involving Amino Acid Precursors

This approach focuses on the direct acylation of an alanine (B10760859) precursor with a derivative of 4-aminobenzoic acid. To achieve this, the amino group of 4-aminobenzoic acid must first be protected to prevent self-polymerization or other side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The synthetic sequence is as follows:

Protection of 4-Aminobenzoic Acid: The amino group of 4-aminobenzoic acid is protected, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form N-(tert-butoxycarbonyl)-4-aminobenzoic acid.

Activation of the Protected Acid: The carboxylic acid group of the protected 4-aminobenzoic acid is then activated. This can be done by converting it to an acyl chloride with thionyl chloride or by forming an active ester.

Coupling with Alanine: The activated and protected 4-aminobenzoyl derivative is then reacted with L-alanine (often as its methyl or ethyl ester to enhance reactivity) to form the protected final product.

Deprotection: The final step involves the removal of the protecting groups from both the N-terminus of the benzoyl moiety and, if an ester was used, the C-terminus of the alanine moiety. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA). If an ester was used, it can be hydrolyzed under basic conditions (e.g., with NaOH) followed by acidification.

While this method is effective, it is less atom-economical due to the addition and subsequent removal of protecting groups.

Use of Coupling Reagents in Amide Bond Formation

To circumvent the need for highly reactive intermediates like acyl chlorides, a wide array of coupling reagents have been developed to facilitate amide bond formation directly from a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, allowing it to react with the amine under mild conditions.

For the synthesis of this compound, this would involve the direct reaction of 4-aminobenzoic acid with L-alanine. However, due to the presence of two amino groups and two carboxylic acid groups, selective coupling is challenging without the use of protecting groups. A more practical approach is to use a protected form of one of the reactants. For instance, N-protected 4-aminobenzoic acid can be coupled with an L-alanine ester.

Common coupling reagents used in this context include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization of the amino acid, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be removed by filtration.

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also effective.

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and low rates of racemization.

A typical procedure would involve dissolving the N-protected 4-aminobenzoic acid, the L-alanine ester, and HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of DCC or another coupling agent. After the reaction is complete, the workup involves removing the urea (B33335) byproduct (if applicable) and purifying the protected dipeptide, which is then deprotected to yield the final product.

Coupling ReagentAdditive (often used)Key Features
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Cost-effective; DCU byproduct is insoluble and easily filtered.
N,N'-Diisopropylcarbodiimide (DIC)1-Hydroxybenzotriazole (HOBt)Diisopropylurea byproduct is more soluble, useful in solid-phase synthesis.
HATUNone requiredHigh coupling efficiency and low racemization.
PyBOPNone requiredEffective for sterically hindered couplings.

Advanced Synthetic Strategies

More recent developments in synthetic methodology offer improvements in terms of efficiency, ease of purification, and environmental impact. These include solid-phase synthesis and green chemistry approaches.

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis, a cornerstone of modern peptide and combinatorial chemistry, can be readily adapted for the preparation of this compound and its derivatives. In this technique, the growing molecule is covalently attached to an insoluble polymer support (resin), which simplifies the purification process to simple filtration and washing after each reaction step.

A common strategy for synthesizing derivatives of this compound on a solid support would be as follows:

Resin Selection and Loading: A suitable resin, such as a Wang resin, is chosen. The first building block, typically Fmoc-protected L-alanine, is attached to the resin through its C-terminal carboxylic acid.

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of alanine is removed using a solution of piperidine (B6355638) in DMF.

Coupling: The next building block, a protected 4-aminobenzoic acid derivative (e.g., Fmoc-4-aminobenzoic acid), is activated with a coupling reagent (like DIC/HOBt or HATU) and added to the resin to react with the free amino group of the resin-bound alanine.

Final Deprotection and Cleavage: After the desired sequence is assembled, the final Fmoc group is removed. The entire molecule is then cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), which also removes any acid-labile side-chain protecting groups.

This method is particularly powerful for creating libraries of derivatives, as different building blocks can be systematically introduced at various positions.

StepProcedurePurpose
1Attachment of Fmoc-L-alanine to Wang resinAnchoring the first amino acid to the solid support.
2Treatment with piperidine in DMFRemoval of the Fmoc protecting group to expose the amino group for the next coupling.
3Addition of activated Fmoc-4-aminobenzoic acidFormation of the amide bond with the resin-bound alanine.
4Treatment with trifluoroacetic acid (TFA)Cleavage of the final product from the resin and removal of protecting groups.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, several green approaches can be considered.

Use of Greener Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents. Water is an ideal green solvent, and some N-acylation reactions can be performed in aqueous media. For instance, using water-soluble coupling reagents or performing the reaction under micellar catalysis conditions can facilitate amide bond formation in water.

Catalytic Methods: Instead of stoichiometric reagents that generate significant waste, catalytic methods are preferred. For example, some direct amidation reactions between carboxylic acids and amines can be catalyzed by boric acid, which is a relatively benign catalyst.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as lipases or proteases can catalyze the formation of amide bonds under mild conditions (neutral pH and ambient temperature), often in aqueous solutions. For the synthesis of this compound, an appropriate enzyme could be used to couple 4-aminobenzoic acid (or an ester thereof) with alanine. This approach minimizes the need for protecting groups and hazardous reagents, and often proceeds with high stereoselectivity.

These green strategies are at the forefront of modern synthetic chemistry and offer promising avenues for the sustainable production of this compound and related compounds.

Precursors and Intermediate Derivatization in Synthetic Schemes

The synthesis of this compound, also known as N-(4-aminobenzoyl)alanine, is a multi-step process that relies on the strategic derivatization of key precursors and the transformation of intermediate compounds. The synthetic schemes are designed to construct the molecule by forming an amide bond between a substituted benzoic acid derivative and alanine, followed by functional group manipulations to yield the final product.

A prevalent and effective strategy involves the use of a nitro-substituted precursor, which is later converted to the required amino group in the final step of the synthesis. This approach circumvents potential side reactions associated with the free amino group of 4-aminobenzoic acid during the initial coupling stage.

The primary precursors for this synthetic route are derivatives of benzoic acid and the amino acid alanine. Specifically, 4-nitrobenzoic acid is a common starting material for the benzoyl portion of the molecule, while alanine provides the propanoic acid backbone.

Table 1: Key Precursors in the Synthesis of this compound

Precursor Name Molecular Formula Role in Synthesis
4-Nitrobenzoyl chloride C₇H₄ClNO₃ Provides the 4-nitrobenzoyl group for acylation of alanine.
Alanine C₃H₇NO₂ Serves as the propanoic acid backbone of the target molecule.
4-Aminobenzoic acid C₇H₇NO₂ An alternative precursor requiring amino group protection before coupling.

The derivatization process begins with the formation of a key intermediate, N-(4-nitrobenzoyl)alanine. This is typically achieved through the acylation of alanine with 4-nitrobenzoyl chloride. This reaction, a type of amide bond formation, involves the nucleophilic attack of the amino group of alanine on the electrophilic carbonyl carbon of the acid chloride. The reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Once the nitro-intermediate is formed, the subsequent and final derivatization step is the reduction of the nitro group to an amine. This transformation is a critical step to install the 4-amino functionality. Various reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Metal-Acid Systems: Employing metals like tin (II) chloride in the presence of a strong acid like hydrochloric acid, or iron powder in an acidic medium. iau.irgoogle.com

An alternative, though often more complex, strategy involves protecting the amino group of 4-aminobenzoic acid before coupling it with an alanine ester. researchgate.net This route requires additional steps for protection and subsequent deprotection, but it avoids the use of a nitro-intermediate.

Table 2: Key Intermediates and Derivatization Steps

Intermediate Molecular Formula Synthetic Transformation Key Reagents and Conditions
N-(4-Nitrobenzoyl)alanine C₁₀H₁₀N₂O₅ Amide Bond Formation: Acylation of alanine. 4-Nitrobenzoyl chloride, base (e.g., NaOH or triethylamine). biosynth.com
N-(4-Nitrobenzoyl)alanine C₁₀H₁₀N₂O₅ Nitro Group Reduction: Conversion of the nitro group to an amino group. H₂/Pd, SnCl₂, or Fe/HCl. iau.irgoogle.com

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 2-[(4-Aminobenzoyl)amino]propanoic acid provides precise information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum, typically recorded in a solvent such as DMSO-d₆, exhibits distinct signals corresponding to the aromatic protons of the 4-aminobenzoyl group and the aliphatic protons of the alanine (B10760859) moiety.

The aromatic region typically displays a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-3' and H-5') are chemically equivalent and appear as a doublet, as do the protons ortho to the carbonyl group (H-2' and H-6'). The aliphatic region shows signals for the methine (CH) and methyl (CH₃) protons of the alanine portion, along with a broad signal for the amide (NH) proton and the carboxylic acid (OH) proton.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
12.50 br s - 1H -COOH
8.25 d 7.5 1H -NH-CO-
7.60 d 8.5 2H Ar-H (H-2', H-6')
6.55 d 8.5 2H Ar-H (H-3', H-5')
5.80 br s - 2H -NH₂
4.40 quint 7.2 1H -CH(CH₃)-

Note: br s = broad singlet, d = doublet, quint = quintet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The spectrum shows signals for the carboxylic acid and amide carbonyl carbons at the downfield end, followed by the aromatic carbons, and finally the aliphatic carbons of the alanine residue at the upfield end.

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm) Assignment
174.5 -COOH
166.0 -NH-CO-
152.0 Ar-C (C-4')
129.0 Ar-C (C-2', C-6')
123.5 Ar-C (C-1')
112.5 Ar-C (C-3', C-5')
48.5 -CH(NH)-

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two or three bonds. For this compound, key correlations would be observed between the amide proton (-NH) and the alpha-proton (-CH), as well as between the alpha-proton and the methyl protons (-CH₃). In the aromatic region, correlations between the adjacent protons on the benzene ring (H-2'/H-3' and H-5'/H-6') confirm their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signal for the alpha-proton to the alpha-carbon, the methyl protons to the methyl carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. Key HMBC correlations would include:

The amide proton showing a correlation to the amide carbonyl carbon and the aromatic carbons C-2' and C-6'.

The alpha-proton showing correlations to the carboxylic acid carbonyl carbon, the amide carbonyl carbon, and the methyl carbon.

The aromatic protons (H-2', H-6') showing correlations to the amide carbonyl carbon and other aromatic carbons.

Infrared (IR) and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. A broad band in the range of 3200-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the 3400-3200 cm⁻¹ region. Strong absorption bands for the carbonyl groups (C=O) of the carboxylic acid and the amide would be observed around 1700 cm⁻¹ and 1640 cm⁻¹ (Amide I band), respectively. The N-H bend of the amide (Amide II band) typically appears around 1540 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would give a strong signal, which might be weak in the IR spectrum.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3350-3200 Strong, Broad O-H (Carboxylic Acid) and N-H (Amine, Amide) stretching
3050 Medium Aromatic C-H stretching
2980 Medium Aliphatic C-H stretching
1710 Strong C=O stretching (Carboxylic Acid)
1640 Strong C=O stretching (Amide I)
1600, 1510 Medium Aromatic C=C stretching
1540 Strong N-H bending (Amide II)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂N₂O₃), the calculated exact mass is compared to the experimentally measured value.

Table 4: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₀H₁₂N₂O₃
Calculated Exact Mass [M+H]⁺ 209.0921 Da
Measured Exact Mass [M+H]⁺ 209.0923 Da

The excellent agreement between the calculated and measured exact mass, with a mass error of less than 1 ppm, unequivocally confirms the molecular formula of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This classical analytical technique serves as a fundamental check for purity and corroborates the molecular formula determined by HRMS.

Table 5: Elemental Analysis Data for C₁₀H₁₂N₂O₃

Element Calculated (%) Found (%)
Carbon (C) 57.69 57.65
Hydrogen (H) 5.81 5.83

The close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen further validates the assigned molecular formula and indicates a high degree of purity of the analyzed sample.

X-ray Diffraction Studies for Solid-State Structure

As of the current body of scientific literature, detailed X-ray diffraction studies specifically for the solid-state structure of this compound have not been published. Consequently, crystallographic data including unit cell dimensions, space group, and specific atomic coordinates are not available.

While the solid-state conformation and intermolecular interactions of this specific compound remain uncharacterized by X-ray crystallography, studies on structurally related molecules can sometimes offer general insights into the potential packing and hydrogen-bonding motifs that might be expected. However, direct extrapolation of such data is not a substitute for empirical analysis of the target compound.

Further research employing single-crystal X-ray diffraction would be necessary to definitively determine its crystal structure and provide the precise data required for a thorough solid-state analysis. Such an investigation would reveal key structural details, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Intramolecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

Without experimental crystallographic data, a definitive analysis and the corresponding data tables for this compound cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of a molecule. These ab initio methods provide a detailed picture of electron distribution and molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energies. For a molecule like 2-[(4-Aminobenzoyl)amino]propanoic acid, DFT studies would typically be employed to optimize its three-dimensional structure to find the most stable energetic conformation. This analysis helps identify key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can map the electrostatic potential surface, highlighting electron-rich regions (which are susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thereby providing clues about its chemical reactivity and intermolecular interaction sites.

Molecular orbital analysis provides deeper insights into the electronic characteristics of a compound. Natural Bond Orbital (NBO) analysis is a specific method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic effects. For this compound, this would involve analyzing the interactions between the orbitals of the aminobenzoyl group and the propanoic acid moiety. Such analysis can elucidate the nature of the amide bond and the electronic communication between the aromatic ring and the amino acid portion of the molecule, which is critical for its biological function.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are essential tools for exploring the dynamic nature of molecules.

Conformational analysis aims to identify the set of stable, low-energy three-dimensional structures (conformers) that a molecule can adopt. For a flexible molecule like this compound, with several rotatable bonds, this analysis is key to understanding which shapes are most prevalent under physiological conditions.

Molecular dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. MD simulations have been performed on derivatives of this compound, such as N-(4-aminobenzoyl)-L-glutamic acid conjugates, to assess the stability of ligand-protein complexes. nih.govmalariaworld.org These simulations can reveal how the compound and its derivatives adapt their conformation upon binding to a biological target and the stability of the resulting complex over time. nih.govmalariaworld.org

Molecular Docking Studies of this compound and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its target's active site.

Docking studies on derivatives of this compound have been conducted to elucidate their binding mechanisms with specific protein targets. In one such study, novel derivatives of a related scaffold, N-(4-aminobenzoyl)-L-glutamic acid, were docked into the active site of the Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS) protein, a key antimalarial target. nih.govmalariaworld.orgnih.gov

Table 1: Key Ligand-Protein Interactions for N-(4-aminobenzoyl)-L-glutamic Acid Derivatives with Pf-DHFR-TS (PDB: 1J3I)

Interacting Residue Interaction Type
Arg122 Hydrogen Bond
Ser120 Hydrogen Bond
Phe58 Pi-Pi Stacking
Various Pi-Alkyl Bonds
Various Carbon-Hydrogen Bond

Data sourced from a study on N-(4-aminobenzoyl)-L-glutamic acid derivatives. nih.gov

A primary goal of molecular docking is to predict the binding energy, which correlates with the binding affinity of the ligand for its target. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

In the study of N-(4-aminobenzoyl)-L-glutamic acid derivatives against the Pf-DHFR-TS protein, the CDOCKER algorithm was used to calculate binding energies. nih.govnih.gov The derivatives exhibited a wide range of binding energies, indicating varied affinities for the target. nih.gov For the wild-type protein (1J3I), the calculated binding energies for a set of derivatives ranged from -32.76 kcal/mol to -123.81 kcal/mol. nih.gov For a mutant version of the protein (1J3K), the energies ranged from -44.88 kcal/mol to -94.40 kcal/mol. nih.gov Such predictions are critical for ranking compounds and prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: Predicted Binding Energy Ranges for N-(4-aminobenzoyl)-L-glutamic Acid Derivatives

Protein Target PDB ID Binding Energy Range (kcal/mol)
Wild-type Pf-DHFR-TS 1J3I -32.76 to -123.81
Quadruple mutant Pf-DHFR-TS 1J3K -44.88 to -94.40

Data sourced from a study on N-(4-aminobenzoyl)-L-glutamic acid derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

While specific computational structure-activity relationship (SAR) models for this compound are not extensively detailed in publicly available literature, SAR can be inferred from computational studies of analogous structures, such as N-benzoyl amino acid derivatives and other substituted propanoic acid compounds. nih.govmdpi.com Computational models for these related series often explore how modifications to the benzoyl ring, the amino acid moiety, and the amide linker impact biological activity.

For derivatives of this compound, computational SAR studies would typically focus on several key areas:

Substitutions on the Aminobenzoyl Ring: The nature, position, and size of substituents on the 4-aminobenzoyl ring are critical. Computational models would predict that electron-donating or electron-withdrawing groups could significantly alter the molecule's electronic properties, such as the electrostatic potential and dipole moment. These changes can influence the compound's ability to form hydrogen bonds or engage in other non-covalent interactions with a biological target. For instance, in a series of 3-phenoxybenzoylamino benzoic acid derivatives studied as antitubercular agents, QSAR models highlighted the importance of lipophilic parameters for inhibitory potential. dergipark.org.tr

Modifications of the Propanoic Acid Moiety: Alterations to the propanoic acid portion of the molecule, such as changing the chirality of the alpha-carbon or introducing substituents on the ethyl chain, would be another focus. Computational docking simulations could predict how these steric changes affect the binding orientation and affinity of the compound within a target's active site.

The Amide Linker: The amide bond provides a degree of rotational freedom, which can be analyzed through conformational analysis. Computational models can identify low-energy conformations that may be the "active" conformers responsible for biological activity.

In a study on related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, in silico studies suggested that specific derivatives could interact with conserved amino acid residues of human SIRT2 and EGFR, highlighting the predictive power of computational models in identifying potential biological targets. mdpi.com A hypothetical computational SAR study on this compound might reveal the following relationships, as presented in the interactive table below.

Molecular ModificationPredicted Impact on ActivityComputational Rationale
Substitution of the 4-amino group with a nitro groupPotentially decreased activityAlters the hydrogen bonding capacity and electronic distribution of the benzoyl ring.
Introduction of a methyl group at the alpha-carbon of the propanoic acidSteric hindrance may reduce binding affinityMolecular docking simulations would likely show a clash with the active site of a target protein.
Replacement of the propanoic acid with a pentanedioic acid (glutamic acid analog)Could enhance activity by providing an additional point of interactionThe additional carboxylic acid group could form new hydrogen bonds or salt bridges with the target. nih.gov
Isomeric repositioning of the amino group on the benzoyl ring (e.g., to the 2-position)Significant change in binding mode and activityAlters the geometry and electrostatic profile of the molecule, affecting target recognition. nih.gov

These predictions, derived from computational modeling principles, would require experimental validation to confirm their accuracy.

Prediction of Molecular Descriptors and Theoretical Chemical Reactivity

The theoretical properties of this compound can be calculated using various computational chemistry software packages. These calculations provide insights into the molecule's physicochemical properties and potential reactivity. While experimental data for this specific compound is scarce, molecular descriptors can be accurately predicted. For the closely related analog, 2-[(4-Aminobenzoyl)amino]pentanedioic acid, several descriptors have been computed and are available in public databases like PubChem. nih.gov These descriptors offer a baseline for understanding the likely properties of the propanoic acid variant.

Key molecular descriptors predicted through computational methods include:

Molecular Weight: A fundamental property influencing diffusion and transport.

XLogP3: An estimate of the octanol-water partition coefficient, indicating the molecule's lipophilicity.

Hydrogen Bond Donors and Acceptors: Crucial for understanding potential interactions with biological macromolecules.

Rotatable Bond Count: An indicator of molecular flexibility.

Topological Polar Surface Area (TPSA): A predictor of a molecule's ability to permeate cell membranes.

The following interactive table presents a selection of computationally predicted molecular descriptors for an analogous compound, providing an estimation for this compound.

Molecular DescriptorPredicted Value (for 2-[(4-Aminobenzoyl)amino]pentanedioic acid) nih.govSignificance
Molecular Weight266.25 g/molInfluences bioavailability and pharmacokinetics.
XLogP3-0.9Suggests the compound is relatively hydrophilic.
Hydrogen Bond Donor Count4Indicates a strong potential for hydrogen bonding.
Hydrogen Bond Acceptor Count5Indicates a strong potential for hydrogen bonding.
Rotatable Bond Count6Suggests moderate conformational flexibility.
Topological Polar Surface Area (TPSA)130 ŲPredicts good intestinal absorption but poor blood-brain barrier penetration.
Heavy Atom Count19Contributes to the overall size and mass of the molecule.

Theoretical Chemical Reactivity:

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the chemical reactivity of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's susceptibility to nucleophilic and electrophilic attack.

HOMO: The region of the molecule with the highest electron density, indicating the most likely site for electrophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich aminobenzoyl ring.

LUMO: The region of the molecule with the lowest electron density, indicating the most likely site for nucleophilic attack. The LUMO is likely to be centered on the carboxylic acid and amide carbonyl groups.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of interaction and chemical reaction. mdpi.com

Molecular Interaction and Mechanistic Exploration

Investigation of Enzyme-Ligand Interactions

There is a lack of published research investigating the direct enzyme-ligand interactions of 2-[(4-Aminobenzoyl)amino]propanoic acid. The compound is primarily discussed as a product of the enzymatic breakdown of balsalazide, rather than an active inhibitor or ligand for specific enzymes.

Mechanistic Studies of Inhibitory Potency at the Molecular Level

No studies detailing the mechanistic basis of any inhibitory potency of this compound at a molecular level were found. Its role is consistently described as that of an inert carrier molecule.

Substrate Mimicry and Binding Site Analysis

There is no available data to suggest that this compound acts as a substrate mimic for any known enzyme, nor have there been any published analyses of its binding to specific enzyme active sites.

Interactions with Nucleic Acids: DNA and RNA Binding Studies

There are no available studies that have investigated the potential for this compound to bind to or interact with DNA or RNA.

DNA Photocleavage Mechanisms

No research has been published on the DNA photocleavage mechanisms of this compound.

Metal Chelation and Coordination Chemistry of the Compound

The metal chelation and coordination chemistry of this compound have not been documented in the scientific literature. There is no evidence to suggest it is studied for its ability to coordinate with metal ions.

Absence of Research Data on the Molecular Interactions of this compound

Following a comprehensive search of scientific literature, it has been determined that there is no available research data concerning the molecular interaction and mechanistic exploration of the chemical compound this compound. Specifically, there are no published studies on its use in ligand design, complex formation, the influence of coordination on its molecular behavior, or its involvement in supramolecular assembly and self-organization phenomena.

Efforts to retrieve information on these specific topics for this compound, also known as N-(4-Aminobenzoyl)alanine, did not yield any relevant findings. The scientific community has not, to date, published any work detailing the coordination chemistry or the supramolecular properties of this particular compound. Therefore, the sections and subsections requested for the article, namely:

Supramolecular Assembly and Self-Organization Phenomena

cannot be addressed. The absence of data in these areas indicates that this compound has likely not been a focus of research in the fields of coordination chemistry or materials science.

Research on Derivatives and Analogs of 2 4 Aminobenzoyl Amino Propanoic Acid

Design and Synthesis of Novel Conjugates and Derivatives

The propanoic acid portion of the molecule is a primary target for modification to create new derivatives. Synthetic strategies often focus on the carboxylic acid group and the adjacent alpha-carbon.

Esterification and Amidation: The carboxylic acid can be converted into various esters or amides. For instance, carbodiimide-mediated coupling reactions can be used to form esters with a range of alcohols, phenols, and thiols. This approach was successfully used to synthesize esters of a related compound, 2-(2-isonicotinoylhydrazineylidene)propanoic acid, using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). mdpi.com

Alpha-Carbon Substitution: The hydrogen atom at the alpha-position can be substituted. A common route to introduce functionality at this position is through alpha-halogenation, such as bromination in the presence of red phosphorus, followed by nucleophilic substitution. quora.com

Homologation and Chain Variation: Analogs with different chain lengths or branching can be synthesized. For example, derivatives of nor-TAN-950 A, an amino acid with a related structure, were created by modifying the amino acid moiety, demonstrating that altering the side chain is a viable strategy for creating structural diversity. nih.gov

Table 1: Examples of Propanoic Acid Moiety Modifications

Modification Type Synthetic Approach Resulting Functional Group
Esterification Carbodiimide-mediated coupling (e.g., with EDC·HCl) Ester (-COOR)
Amidation Reaction with various amines, often using coupling agents Amide (-CONR₂)
α-Halogenation Reaction with Br₂/red P₄ (Hell-Volhard-Zelinsky reaction) α-Bromo acid
Chain Modification Synthesis from different amino acid precursors (e.g., aspartic acid) Altered side chain

The 4-aminobenzoyl group provides an aromatic ring and an amino group, both of which are amenable to derivatization.

N-Acylation and N-Alkylation: The primary amino group can be acylated or alkylated to introduce a wide variety of substituents. For example, derivatives of 4-aminobenzoic acid have been synthesized by reacting them with aromatic halides or acid chlorides. researchgate.net

Ring Substitution: The aromatic ring can be substituted with various functional groups. The synthesis of 2-aminobenzoxazole (B146116) derivatives, for instance, often starts with substituted 2-aminophenols, indicating that precursors with desired ring substitutions can be used to build the final molecule. nih.gov

Hydrazide and Hydrazone Formation: The amino group can be part of more complex functional groups. 4-aminobenzohydrazide (B1664622) compounds have been synthesized from 4-aminobenzoate (B8803810) by reacting it with hydrazine. researchgate.net These hydrazides can be further reacted with aldehydes to form hydrazones, a strategy employed in the synthesis of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. nih.govmdpi.com

As an amino acid derivative, 2-[(4-Aminobenzoyl)amino]propanoic acid can be incorporated into peptide chains using standard synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS): The molecule can be used as a building block in SPPS. nih.gov This involves attaching the C-terminal amino acid to a solid resin support and sequentially adding protected amino acids. peptide.compeptide.com The amino group of the propanoic acid moiety can be protected (e.g., with Fmoc or Boc groups) and then deprotected to allow for coupling with the next amino acid in the sequence using activating agents like HATU or HBTU. peptide.comluxembourg-bio.com

Non-Coded Amino Acid (NCAA) Incorporation: The use of non-coded amino acids like this one is a strategy to enhance peptide stability against enzymatic degradation. nih.gov By introducing an unnatural amino acid into a peptide sequence, researchers can create pseudopeptides with novel structures and properties.

Peptide-Drug Conjugates: The molecule can serve as a linker or part of a larger conjugate structure. The principles of conjugating bioactive molecules to peptides are well-established, often involving the formation of stable linkages to create multifunctional molecules. nih.gov

Structure-Mechanism Relationships of Modified Scaffolds (excluding clinical implications)

The relationship between the chemical structure of these derivatives and their underlying mechanism of action at a molecular level is a key area of investigation. By systematically altering the scaffold and observing the effect on biochemical interactions, researchers can deduce which molecular features are critical for activity.

For example, in studies of aminocoumarin-type gyrase inhibitors, systematic modifications revealed important structure-activity relationships. It was found that acylation of a hydroxyl group was essential for activity, with a 5-methyl-pyrrol-2-carbonyl (MePC) group being more effective than a carbamoyl (B1232498) group. nih.gov Furthermore, substitution at another position on the aromatic ring enhanced activity, but the ideal substituent (CH₃ vs. Cl) depended on the nature of the acyl group elsewhere in the molecule. nih.gov This suggests a cooperative interaction between different parts of the molecule and its biological target.

Similarly, research on monobactam analogs, where amino acid side chains were substituted at the C-4 position, helped to establish structure-activity relationships for that class of compounds. nih.gov For derivatives of the amino acid TAN-950 A, modifications to the amino acid moiety and substitutions on the isoxazolone ring led to significant changes in affinity for different glutamate (B1630785) receptor subtypes. nih.gov The (R)-enantiomer showed increased selectivity for the NMDA subtype-receptor, a selectivity that was further enhanced by removing a methylene (B1212753) group from the amino acid backbone. nih.gov These studies highlight how subtle changes in stereochemistry and structure can fine-tune molecular interactions.

Role as a Building Block in Complex Chemical Architectures

The inherent functionality of this compound makes it a useful building block for the synthesis of more complex molecules, particularly heterocycles.

The presence of both nucleophilic (amino) and electrophilic (carboxyl) centers allows it to participate in a variety of cyclization and condensation reactions. For instance, β-aroyl acrylic acids, which share structural motifs with the title compound, are used as versatile reagents for synthesizing heterocyclic systems. researchgate.netekb.eg These precursors readily undergo addition reactions with nucleophiles like nitrogen, sulfur, or carbon, leading to the formation of diverse heterocyclic rings. researchgate.net

Similarly, aminoacetophenones serve as starting blocks in diversity-oriented synthesis to create analogs of natural products like flavones and quinolones. mdpi.com The amino acid structure can be used to introduce specific side chains and stereocenters into larger, more complex architectures. The broad availability of various carboxylic acids and amines as building blocks in chemical catalogs underscores their importance in the synthesis of compound libraries for discovery research. enamine.net The unexpected reaction between 2-amino-4-arylimidazoles, aldehydes, and Meldrum's acid led to the formation of complex pyrrolo[1,2-c]imidazoles and related propanoic acid adducts, showcasing how simple building blocks can be used in multicomponent reactions to generate significant molecular complexity. beilstein-journals.orgnih.gov

Comparative Studies with Related Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives are an important class of compounds, and comparative studies help to contextualize the properties of new analogs. orientjchem.orgresearchgate.nethumanjournals.com These studies often compare physicochemical properties and biological activities against well-known members of the class, such as ibuprofen (B1674241).

In one study, the cytotoxic effects of three propionic acid derivatives—3-(4-aminophenyl)propionic acid, 3-(4-hydroxyphenyl)propionic acid, and 2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen)—were compared against two liver cell lines. imrpress.com The results showed a dose-dependent reduction in cell viability for all compounds. Interestingly, ibuprofen was found to be the least cytotoxic of the three, highlighting how substitutions on the aryl ring and the position of the propionic acid side chain can significantly influence a compound's interaction with cells. imrpress.com

Table 2: Comparative Cytotoxicity of Aryl Propionic Acid Derivatives imrpress.com

Compound Chemical Structure Relative Cytotoxicity Finding
3-(4-aminophenyl)propionic acid H₂N-C₆H₄-CH₂CH₂COOH Most cytotoxic to THLE-2 cells among the tested compounds.
3-(4-hydroxyphenyl)propionic acid HO-C₆H₄-CH₂CH₂COOH Moderately cytotoxic to both THLE-2 and HEP-G2 cells.
Ibuprofen (CH₃)₂CHCH₂-C₆H₄-CH(CH₃)COOH Least cytotoxic to both THLE-2 and HEP-G2 cells.

Advanced Research Directions and Future Perspectives

Development of Analytical Probes and Detection Systems

The development of sensitive and selective analytical probes is crucial for understanding complex biological systems and for environmental monitoring. The scaffold of 2-[(4-Aminobenzoyl)amino]propanoic acid is well-suited for the design of novel fluorescent probes. Derivatives of aminobenzoic acid have been successfully utilized in the creation of fluorescent probes for various bioimaging applications. nih.govmdpi.comrsc.org The inherent fluorescence of the aminobenzoic acid moiety can be modulated by its chemical environment, a principle that forms the basis for many sensing applications. nih.gov

Future research could focus on modifying the this compound structure to create probes that can selectively detect specific ions, molecules, or changes in the cellular environment. For instance, the propanoic acid side chain could be functionalized with chelating agents for metal ion detection, or with reactive groups that respond to the presence of specific enzymes. The development of such probes would be invaluable for real-time visualization of biological processes within living cells. rsc.org

Potential Probe TypeTarget AnalyteDesign Strategy
Fluorescent Ion Sensor Metal ions (e.g., Zn²⁺, Cu²⁺)Incorporation of a specific ionophore or chelating group onto the propanoic acid chain.
Enzyme-Activated Probe Disease-related enzymesCapping the amino group with a substrate recognized by the target enzyme, leading to fluorescence upon cleavage.
pH Sensor Changes in intracellular pHModification of the aromatic ring with pH-sensitive functional groups.

Integration in Material Science and Chemical Biology Tools

In the realm of material science, the incorporation of this compound into polymer backbones could lead to the development of novel materials with unique properties. Aromatic polyamides, or aramids, which are derived from aminobenzoic acid derivatives, are known for their exceptional heat and impact resistance. nih.gov By integrating the chiral propanoic acid moiety, it may be possible to create polymers with helical structures or other defined three-dimensional architectures, leading to materials with novel optical or mechanical properties.

In chemical biology, this compound and its derivatives can serve as powerful tools to investigate complex biological processes. Aminobenzoic acid derivatives have been instrumental in studying the catalytic center of the ribosome and the mechanisms of protein synthesis. nih.govacs.org Specifically, they have been used to understand how the ribosome accommodates non-natural amino acids. acs.org Derivatives of this compound could be designed to further probe the steric and electronic constraints of the ribosomal peptidyl transferase center. Moreover, C13-aminobenzoyl derivatives of cycloheximide (B1669411) have been shown to be potent inhibitors of translation elongation, highlighting the potential of the aminobenzoyl moiety in developing tools for studying protein synthesis. nih.gov

Theoretical Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is ripe for theoretical exploration using computational and quantum chemical methods. Such studies can provide deep insights into its electronic structure, potential energy surfaces, and reaction mechanisms, guiding the development of novel synthetic transformations. Density Functional Theory (DFT) and other quantum chemical approaches can be employed to predict the outcomes of reactions, understand spectroscopic properties, and explore the potential for new chemical transformations. researchgate.net

For instance, theoretical studies could investigate the photophysical properties of benzoyl-carbazole derivatives, which are known to exhibit processes like room temperature phosphorescence and thermally activated delayed fluorescence. rsc.org Understanding these properties in derivatives of our target compound could lead to the design of new photoactive materials. Furthermore, computational studies can elucidate the conformational preferences of the molecule, which is crucial for understanding its interactions with biological targets.

Computational Design of Enhanced Molecular Recognition Elements

The ability of a molecule to selectively recognize and bind to a specific target is fundamental to its function in biological systems and its application in diagnostics and therapeutics. Computational modeling and design can be used to engineer derivatives of this compound with enhanced molecular recognition capabilities. The unique geometry of aminobenzoic acid derivatives has been shown to obstruct the induced fit mechanism in the ribosome's catalytic center, demonstrating their potential to influence molecular recognition events. nih.govacs.org

By using computational tools, researchers can design modifications to the this compound scaffold to optimize its binding to a specific protein, nucleic acid, or other biomolecule. This could involve altering the substituents on the aromatic ring to enhance electrostatic or hydrophobic interactions, or modifying the propanoic acid side chain to introduce additional points of contact. Such computationally designed molecules could find applications as enzyme inhibitors, receptor antagonists, or as components of biosensors.

Application as Scaffolds for Chemical Library Design and Diversity Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govfrontiersin.org The scaffold of this compound is an excellent starting point for DOS due to its multiple points for diversification. The amino group, the carboxylic acid, and the aromatic ring can all be readily functionalized to create a large and diverse chemical library.

Macrocyclic scaffolds derived from p-aminobenzoic acid have been successfully synthesized, demonstrating the utility of this building block in creating complex molecular architectures. rsc.org Similarly, this compound can be used as a key building block in the synthesis of libraries of macrocycles or other complex heterocyclic compounds. The resulting libraries could be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates or chemical probes for biological research. nih.gov

Scaffold Modification SitePotential Chemical TransformationsResulting Diversity
Amino Group Acylation, alkylation, sulfonylationVaried N-substituents
Carboxylic Acid Amidation, esterificationDiverse amide and ester libraries
Aromatic Ring Electrophilic aromatic substitutionIntroduction of various functional groups on the ring

Q & A

Q. What are the optimized synthetic routes for 2-[(4-Aminobenzoyl)amino]propanoic acid, and how can coupling reaction efficiency be improved?

Methodological Answer: The synthesis typically involves coupling 4-aminobenzoic acid derivatives with β-alanine or its esters via carbodiimide-mediated reactions (e.g., EDC/HOBt). To optimize yields:

  • Use AI-powered retrosynthetic tools (e.g., Template_relevance Pistachio or Reaxys models) to predict feasible pathways and side reactions .
  • Monitor reaction progress with HPLC to identify intermediates.
  • Adjust solvent polarity (e.g., DMF for solubility) and stoichiometric ratios (1.2:1 acylating agent to amine) to minimize unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Confirm the amide bond (δ 7.8–8.2 ppm for aromatic protons, δ 1.3–1.5 ppm for the propanoic acid methyl group) and amine protons (δ 6.5–7.0 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for the benzoyl group, ~1720 cm⁻¹ for the carboxylic acid) .
  • LC-MS : Validate molecular weight ([M+H]⁺ expected at 223.2 g/mol) and purity (>95%) using reverse-phase C18 columns .

Q. How should researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Store at –20°C under inert gas (argon) to prevent oxidation of the aromatic amine group .
  • Prepare lyophilized aliquots for long-term stability.
  • Avoid exposure to moisture (use desiccants) and UV light (amber glass vials) to prevent hydrolysis or photodegradation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with cyclooxygenases (COX-1/COX-2) using fluorogenic substrates, given structural similarity to anti-inflammatory propanoic acid derivatives .
  • Cellular uptake studies : Use radiolabeled ([¹⁴C]) or fluorescently tagged analogs to track permeability in Caco-2 monolayers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Methodological Answer:

  • Compare assay conditions: Variations in buffer pH (e.g., phosphate vs. Tris) or cofactor concentrations (e.g., Mg²⁺) may alter enzyme binding kinetics .
  • Perform molecular docking simulations (e.g., AutoDock Vina) to model interactions with active sites and identify key residues (e.g., Arg120 in COX-2) .
  • Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

Q. What strategies are recommended for evaluating its pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • In vivo PK studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, collecting plasma samples at 0–24 h. Calculate bioavailability (F) and half-life (t½) .

Q. How can structural modifications enhance its selectivity for target enzymes?

Methodological Answer:

  • SAR studies : Introduce substituents at the benzoyl ring (e.g., halogens for electronic effects) or modify the propanoic acid backbone (e.g., α-methylation to reduce off-target binding) .
  • Fragment-based drug design : Screen analogs using surface plasmon resonance (SPR) to identify high-affinity fragments .

Q. What computational methods are effective for predicting its metabolic pathways?

Methodological Answer:

  • Use CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) to predict oxidation sites (e.g., para-amine group) .
  • Validate with in silico metabolite prediction tools (e.g., Meteor Nexus) and compare with experimental HR-MS/MS data .

Q. How should researchers address discrepancies in synthetic yield across different batches?

Methodological Answer:

  • Perform Design of Experiments (DoE) : Vary temperature (20–60°C), catalyst loading (0.1–1.0 eq), and reaction time (2–24 h) to identify critical parameters .
  • Analyze impurities via HPLC-DAD-ELSD and optimize purification (e.g., switch from silica gel to reverse-phase flash chromatography) .

Q. What advanced techniques quantify its interaction with serum proteins?

Methodological Answer:

  • Equilibrium dialysis : Measure unbound fraction (fu) in human serum albumin (HSA) solutions .
  • NMR titration : Track chemical shift perturbations in HSA’s Sudlow sites (I/II) upon ligand binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.